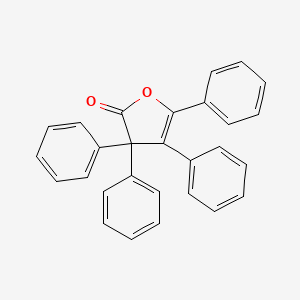

3,3,4,5-Tetraphenylfuran-2-one

CAS No.: 6963-25-3

Cat. No.: VC7994635

Molecular Formula: C28H20O2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6963-25-3 |

|---|---|

| Molecular Formula | C28H20O2 |

| Molecular Weight | 388.5 g/mol |

| IUPAC Name | 3,3,4,5-tetraphenylfuran-2-one |

| Standard InChI | InChI=1S/C28H20O2/c29-27-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26(30-27)22-15-7-2-8-16-22/h1-20H |

| Standard InChI Key | OMJCFVHUDZIXPU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Introduction

Structural and Physicochemical Properties

The compound’s structure features a five-membered lactone ring with four phenyl substituents, creating a highly conjugated system. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 412.46 g/mol | |

| Density | Not reported | — |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

| LogP (Octanol-Water) | 7.95 (estimated) |

The absence of experimental data for melting/boiling points highlights gaps in current literature. Computational studies suggest high hydrophobicity () due to the aromatic substituents .

Synthesis and Reaction Pathways

Patent-Based Synthesis

A Chinese patent (CN103304521A) describes its use in molecular glass photoresists, implying industrial-scale synthesis via:

-

Stepwise Functionalization: Introducing phenyl groups to a furanone core using iterative coupling reactions .

-

Solid-State Reactions: High-temperature cyclization in sealed tubes, as seen in tetraphenylthiophene synthesis .

Applications in Materials Science

Photoresist Compositions

The compound’s rigid, bulky structure makes it suitable for molecular glass photoresists, which are critical in semiconductor lithography. Key advantages include:

-

High Thermal Stability: Resists deformation during high-temperature processing .

-

Enhanced Resolution: Aromatic stacking reduces pattern blurring in nanoscale fabrication .

Organic Electronics

While direct studies are lacking, analogues like tetraphenylfuran exhibit aggregation-induced emission (AIE) properties . The lactone derivative may similarly serve as a luminescent material in OLEDs or sensors, pending further investigation.

Future Research Directions

-

Spectroscopic Characterization: Experimental NMR/IR data are needed to confirm structural predictions.

-

Optoelectronic Studies: Investigating AIE or piezoresponsive luminescence could unlock new applications .

-

Synthetic Optimization: Developing catalytic, asymmetric routes for enantioselective synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume